Morazone hydrochloride

Description

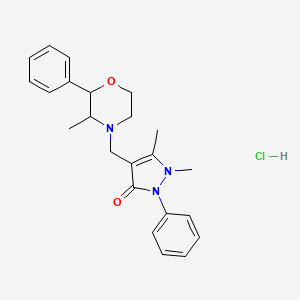

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2.ClH/c1-17-21(23(27)26(24(17)3)20-12-8-5-9-13-20)16-25-14-15-28-22(18(25)2)19-10-6-4-7-11-19;/h4-13,18,22H,14-16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNQBCBHTTYDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964602 | |

| Record name | 1,5-Dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50321-35-2 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(3-methyl-2-phenyl-4-morpholinyl)methyl]-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50321-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-4-[(3-methyl-2-phenylmorpholin-4-yl)methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFJ5QS2AU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Morazone Hydrochloride

Established Synthetic Pathways to Morazone (B1676742) Hydrochloride and Analogues

The synthesis of Morazone is a structured, multi-step process that relies on the assembly of pre-existing molecular scaffolds. smolecule.com

The primary industrial synthesis of Morazone begins with two key precursor compounds: a derivative of antipyrine (B355649) and a substituted morpholine (B109124). The process involves the condensation of 4-chloromethylantipyrine with 2-phenyl-3-methylmorpholine under alkaline conditions. vulcanchem.com The resulting free base, Morazone, is then converted to its hydrochloride salt. This final step is typically achieved by treating the base with hydrochloric acid in a solvent mixture, such as methanol (B129727) and acetone (B3395972), which facilitates the crystallization of Morazone hydrochloride with a purity of 95%. vulcanchem.com

| Precursor Compound | Role in Synthesis |

| 4-chloromethylantipyrine | Provides the core 1,5-dimethyl-2-phenylpyrazol-3-one structure. |

| 2-phenyl-3-methylmorpholine | Forms the substituted morpholine moiety attached to the pyrazolone (B3327878) core. vulcanchem.com |

| Hydrochloric Acid | Reacts with the Morazone free base to form the hydrochloride salt. vulcanchem.com |

The synthesis of this compound involves the formation of key intermediates through established reaction types like amination. smolecule.com The crucial step in the described pathway is the condensation of the two main precursors, which constitutes an N-alkylation reaction. vulcanchem.com In this reaction, the secondary amine nitrogen of the 2-phenyl-3-methylmorpholine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the antipyrine molecule. This forms the pivotal carbon-nitrogen bond that links the pyrazolone and morpholine moieties. While acylation reactions are generally important in forming such intermediates in organic synthesis, the specific documented pathway for Morazone primarily highlights amination. smolecule.com

The synthetic strategy for Morazone primarily involves the linkage of two pre-existing heterocyclic systems rather than their de novo construction. vulcanchem.com The core pyrazolone system is already present in the antipyrine precursor, and the morpholine ring is present in the 2-phenyl-3-methylmorpholine precursor. vulcanchem.com The key bond formation creates the final complex molecule from these two heterocyclic building blocks.

In the broader context of synthesizing analogues, other strategies are employed. For instance, new pyrazoline derivatives can be synthesized through the cyclization of chalcones (formed from the condensation of acetophenones and aldehydes) with reagents like 4-hydrazinobenzenesulfonamide hydrochloride. researchgate.net This highlights that while the specific synthesis of Morazone joins existing rings, the creation of related pyrazolone-containing compounds can involve cyclization as a core step. researchgate.netresearchgate.net

Advanced Purification and Characterization Techniques in Synthetic Procedures

To meet pharmaceutical standards, the synthesized this compound must undergo rigorous purification and characterization. smolecule.com

Purification:

Crystallization: This is a primary method for purifying the final product. The hydrochloride salt is effectively crystallized from a methanol/acetone solvent system, yielding a product with high purity. vulcanchem.comsmolecule.com

Chromatography: Chromatographic techniques are also employed to isolate and purify Morazone, ensuring the removal of unreacted starting materials and by-products. smolecule.com

Characterization: Standard analytical techniques are used to confirm the identity and structure of the compound. The decomposition products of Morazone have been identified using a suite of these methods, which are also applicable to the parent compound. nih.gov

| Technique | Application in Analysis |

| Thin-Layer Chromatography (TLC) | Used for monitoring reaction progress and assessing the purity of the product. nih.gov |

| Gas-Liquid Chromatography (GLC) | A method for separating and detecting components of a mixture, applicable for purity assessment. nih.gov |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms. nih.gov |

Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold

The Morazone scaffold, featuring both pyrazolone and morpholine rings, offers opportunities for the synthesis of derivatives and analogues with potentially modified properties. researchgate.nete3s-conferences.org

The morpholine ring is a significant pharmacophore in medicinal chemistry, often incorporated into drug candidates to modify their properties. e3s-conferences.org In Morazone, the substituted morpholine moiety is a key structural feature. While extensive research on the deliberate synthetic modification of this specific moiety in Morazone is not widely documented, its chemical reactivity is known.

Under acidic conditions and heat, Morazone can decompose, yielding phenmetrazine as one of the products. nih.gov Phenmetrazine is structurally related to the 3-methyl-2-phenylmorpholine portion of the Morazone molecule. This decomposition pathway indicates that the bond linking the morpholine nitrogen to the pyrazolone methyl group is susceptible to cleavage. This inherent reactivity suggests the chemical feasibility of modifying this part of the molecule, although specific synthetic strategies for creating analogues by altering the morpholine ring are not detailed in the available literature. The theoretical possibility of Morazone acting as a pro-drug for phenmetrazine also points to the metabolic significance of this moiety. who.int

Pyrazolone Core Diversification for Novel Compound Libraries

The pyrazolone structural motif is a foundational scaffold in medicinal chemistry, recognized for its versatility and presence in numerous approved pharmaceutical agents. nih.gov The core structure serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic compounds. nih.gov This adaptability makes it an ideal candidate for the generation of novel compound libraries, which are essential for high-throughput screening and the discovery of new drug leads. targetmol.com

The development of pyrazolone derivatives has mirrored the evolution of medicinal chemistry itself, progressing from basic structural modifications of early compounds like antipyrine to sophisticated strategies such as Fragment-Based Drug Design (FBDD). nih.gov The pyrazolone ring is considered a "privileged scaffold" because it can bind to multiple biological targets with high affinity, depending on the substitutions made to its core structure. nih.govacs.org

Strategies for diversifying the pyrazolone core, applicable to derivatives of Morazone, include:

Substitution at Various Positions: Modifying the functional groups at the N1, C3, C4, and C5 positions of the pyrazolone ring can dramatically alter the compound's pharmacological profile.

Asymmetric Synthesis: The creation of chiral centers, such as in spiro-pyrazolone derivatives, can lead to enantiomers with significantly different biological activities, highlighting the importance of stereochemistry in drug design. nih.gov

Condensation Reactions: The pyrazolone core can readily undergo condensation with various aldehydes and ketones to form Schiff bases, which serve as intermediates for a host of other heterocyclic systems. researchgate.net

This systematic diversification allows for the exploration of a vast chemical space, enabling the tuning of properties to optimize efficacy and selectivity for a range of therapeutic targets, including enzymes and receptors involved in inflammation, cancer, and central nervous system disorders. nih.govacs.org

Incorporation of Distinct Pharmacophores into this compound Derivatives (e.g., Tetrazole Rings)

A prominent strategy in modern drug design involves the incorporation of distinct pharmacophores into an existing drug scaffold to enhance its biological activity or improve its pharmacokinetic profile. In the context of Morazone derivatives, the introduction of a tetrazole ring is a scientifically significant modification. nih.gov

The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group. nih.govnih.gov This means it can mimic the function and spatial arrangement of a carboxyl group while offering several advantages:

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

Enhanced Lipophilicity: This can improve a compound's ability to cross biological membranes. nih.gov

Favorable pKa: The acidity of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. nih.gov

Reduced Side Effects: By replacing the carboxylic acid moiety, which is often associated with gastric irritation in non-steroidal anti-inflammatory drugs (NSAIDs), the tetrazole ring can help generate safer molecular templates. nih.gov

The synthesis of tetrazole derivatives often involves the reaction of a nitrile or a Schiff base with sodium azide. ekb.eg For Morazone derivatives, this could involve converting a suitable functional group on the pyrazolone or morpholine rings into a nitrile, followed by cyclization to form the tetrazole. Studies have shown that combining pyrazoline structures with a tetrazole moiety can yield potent and selective COX-2 inhibitors with reduced ulcerogenic potential compared to traditional NSAIDs. nih.govresearchgate.net

| Property | Carboxylic Acid Group (-COOH) | Tetrazole Ring |

|---|---|---|

| Bioisosterism | - | Non-classical bioisostere of -COOH nih.govnih.gov |

| Acidity (pKa) | Similar | Similar to carboxylic acids nih.gov |

| Metabolic Profile | Prone to metabolic reactions | Generally more stable |

| Physicochemical Properties | Contributes to acidity | Increases lipophilicity, can improve bioavailability nih.gov |

Hybrid Compound Synthesis (e.g., Coumarin-Pyrazole Hybrids)

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. biointerfaceresearch.com This approach aims to create hybrid compounds that may exhibit improved affinity, better efficacy, or a dual mechanism of action by interacting with multiple biological targets simultaneously. The synthesis of coumarin-pyrazole hybrids is a well-documented example of this strategy and is relevant to the modification of Morazone. researchgate.netnih.gov

Coumarins are a class of benzopyrone compounds, found in nature, that possess a wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netbiointerfaceresearch.com The pyrazole (B372694) scaffold, the core of Morazone, is also a key component of many anti-inflammatory drugs. researchgate.net By covalently linking these two scaffolds, researchers aim to develop novel dual inhibitors, for instance, targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov

Synthetic routes to create these hybrids typically involve the condensation of a pyrazole derivative with a coumarin (B35378) moiety. researchgate.netnih.gov For example, a pyrazole containing a reactive amine, such as 4-aminoantipyrine, can be reacted with a coumarin derivative bearing an aldehyde to form a Schiff base, creating a coumarin-pyrazole hybrid. researchgate.net This strategy allows for the generation of compounds with potentially synergistic or additive effects, offering a promising avenue for developing more effective therapeutic agents. biointerfaceresearch.comnih.gov

Degradation and Stability Kinetics of this compound in Controlled Environments

The study of drug stability and degradation kinetics is critical for determining the shelf-life and appropriate storage conditions for pharmaceutical products. uomus.edu.iq These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, and acidic or alkaline environments to understand its intrinsic stability and identify potential degradation pathways. taylorfrancis.comnih.gov The rate of decomposition is often analyzed using kinetic models (e.g., zero-order, first-order) to predict the drug's concentration over time. uomus.edu.iqsips.org.in

For hydrochloride salts like this compound, acidic hydrolysis can be a significant degradation pathway. nih.govmdpi.com The stability of a drug can be highly dependent on pH, with many compounds exhibiting maximum stability within a specific pH range. uomus.edu.iq

Identification of Decomposition Products under Stress Conditions (e.g., Acidic Hydrolysis, Thermal Treatment)

Investigations into the stability of Morazone have shown that it decomposes under specific stress conditions. nih.gov When subjected to heat treatment in an acidic medium, such as in the presence of hydrochloric acid, Morazone breaks down into several identifiable products. nih.gov These decomposition products were isolated using thin-layer chromatography (TLC) and identified through spectroscopic methods including mass spectrometry and infrared spectroscopy. nih.gov

The primary decomposition products identified under these conditions are:

Phenmetrazine: A morpholine derivative. nih.govwikipedia.org

4-Hydroxymethyl-antipyrine: An antipyrine derivative. nih.gov

Bis-antipyryl-methane: A dimer formed from the antipyrine moiety. nih.gov

The formation of these specific products provides crucial insight into the chemical bonds that are most susceptible to cleavage within the this compound molecule.

| Decomposition Product | Chemical Class | Method of Identification | Reference |

|---|---|---|---|

| Phenmetrazine | Morpholine Derivative | Mass Spectrometry, IR-Spectroscopy, 1H-NMR | nih.gov |

| 4-Hydroxymethyl-antipyrine | Antipyrine Derivative | Mass Spectrometry, IR-Spectroscopy, 1H-NMR | nih.gov |

| Bis-antipyryl-methane | Antipyrine Dimer | Mass Spectrometry, IR-Spectroscopy, 1H-NMR | nih.gov |

Mechanisms of Chemical Decomposition and Product Formation

The identification of phenmetrazine, 4-hydroxymethyl-antipyrine, and bis-antipyryl-methane allows for the postulation of the chemical decomposition mechanism of Morazone under acidic and thermal stress. nih.gov The degradation process appears to be initiated by the cleavage of the C-N bond connecting the pyrazolone ring's methylene (B1212753) group to the nitrogen atom of the morpholine ring. nih.govwikipedia.org

The proposed mechanism involves the following key steps:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the bond between the 4-methyl group of the antipyrine core and the morpholine nitrogen is hydrolyzed. This cleavage results in the formation of phenmetrazine and a reactive intermediate, likely 4-hydroxymethyl-antipyrine. nih.gov

Product Formation:

Phenmetrazine is released as a stable morpholine derivative. nih.govnih.gov

4-Hydroxymethyl-antipyrine is formed as the other primary product of the initial cleavage. nih.gov

Bis-antipyryl-methane is likely formed through a subsequent condensation reaction involving the antipyrine-containing intermediates, although the precise mechanism for its formation from the initial degradation products was not detailed in the available literature. nih.gov

This pathway highlights the relative instability of the methylene bridge linking the two core heterocyclic structures of Morazone in a stressed, acidic environment. Understanding this mechanism is vital for the development of stable pharmaceutical formulations.

Molecular Mechanisms of Action and Biochemical Target Elucidation

Investigation of Prostaglandin (B15479496) Synthesis Inhibition by Morazone (B1676742) Hydrochloride

A primary mechanism of action for a large class of anti-inflammatory drugs is the inhibition of prostaglandin synthesis. nih.gov Prostaglandins (B1171923) are lipid compounds that act as signaling molecules in numerous physiological and pathological processes, including inflammation, pain, and fever. nih.govpharmacy180.com The synthesis of these molecules from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. oaji.netnih.gov By inhibiting this synthesis, drugs can reduce inflammation and its associated symptoms. nih.gov The anti-inflammatory effects of NSAIDs are largely attributed to their ability to block the generation of prostaglandins at a site of injury. pharmacy180.com

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. nih.govoaji.net COX-1 is typically expressed in most tissues and is involved in producing prostaglandins for homeostatic functions, such as protecting the stomach lining. oaji.netyoutube.com In contrast, COX-2 is an inducible enzyme, with its expression increasing at sites of inflammation where it produces pro-inflammatory prostaglandins. oaji.netnih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes. nih.gov Traditional NSAIDs are generally non-selective, inhibiting both COX-1 and COX-2. pharmacy180.com The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to unwanted side effects, such as gastric mucosal damage, due to the disruption of its protective functions. pharmacy180.comyoutube.com Some newer NSAIDs are designed to be selective inhibitors of COX-2 to minimize these gastrointestinal side effects. nih.gov The mechanism of inhibition can be either reversible, where the drug competitively binds to the enzyme, or irreversible, as is the case with aspirin, which permanently deactivates the COX enzyme through acetylation. pharmacy180.com

Table 1: Comparison of COX-1 and COX-2 Isoforms

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutively expressed in most tissues oaji.net | Inducible; expression increases at sites of inflammation oaji.netnih.gov |

| Primary Function | "Housekeeping" roles, gastroprotection, platelet aggregation youtube.com | Mediates inflammation, pain, and fever youtube.com |

| Effect of Inhibition | Can lead to gastric side effects; decreased platelet aggregation pharmacy180.comyoutube.com | Reduction in inflammation and pain pharmacy180.com |

Exploration of Alternative Molecular Targets and Pathways

Beyond its effects on prostaglandin synthesis, the broader chemical class to which morazone belongs, as well as other non-antibiotic drugs, have been investigated for their activity on alternative molecular targets. These explorations reveal a wider potential for biochemical interactions.

The 5-hydroxytryptamine (5-HT) or serotonin (B10506) receptor family is crucial in mediating a vast array of physiological and neuropsychiatric processes. The 5-HT2A receptor, in particular, is widely distributed in brain regions associated with cognition and social interaction. nih.gov Chronic administration of certain opioids, like morphine, has been shown to increase the expression of 5-HT2A receptors in the prefrontal cortex. frontiersin.org Blockade of these receptors can suppress behaviors associated with morphine dependence and withdrawal. frontiersin.org The therapeutic enhancement observed when selective serotonin reuptake inhibitors (SSRIs) are combined with 5-HT2A antagonists in treating neuropsychiatric disorders suggests a synergistic action. nih.gov This synergy implies that blocking 5-HT2A receptors while simultaneously increasing serotonin availability through uptake inhibition can be more effective than either action alone. nih.gov

Some non-antibiotic drugs have demonstrated antimicrobial properties through various mechanisms. mdpi.com A common proposed mechanism is the disruption of the bacterial cell wall and membrane, leading to increased permeability and leakage of essential intracellular contents. nih.govmdpi.com This damage can subsequently interfere with vital processes like protein synthesis. nih.gov Another identified mechanism involves the inhibition of bacterial efflux pumps, which are proteins that expel antimicrobial agents from the cell. mdpi.com By blocking these pumps, the drug can increase the intracellular concentration of an antibiotic, thereby enhancing its efficacy. mdpi.com The ability of a compound to interact with and disrupt the bacterial membrane is often linked to its physicochemical properties, such as its amphipathic nature, which allows it to integrate into the lipid bilayer. mdpi.com

Monoamine oxidases (MAO) are enzymes critical for the metabolism of neurotransmitters like serotonin, adrenaline, and dopamine. nih.gov They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences. nih.govrasayanjournal.co.in The inhibition of these enzymes is a key therapeutic strategy for depression (MAO-A selective) and neurodegenerative disorders (MAO-B selective). nih.gov Pyrazole (B372694) and pyrazoline derivatives, which are structurally related to morazone, are recognized as a valid scaffold for developing selective MAO inhibitors. nih.govunica.it Studies on various pyrazoline derivatives have identified compounds with potent and selective inhibitory activity against both MAO-A and MAO-B. nih.gov For instance, certain 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives have shown high selectivity and reversible inhibition of hMAO-A, with potency greater than the standard drug Moclobemide. nih.gov Similarly, some pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-B. mdpi.com

Table 2: MAO Inhibitory Activity of a Sample Pyrazoline Derivative (Compound 7)

| Enzyme | Inhibition Constant (Kᵢ) | Selectivity Index (SI) | Reference Drug (Moclobemide) Kᵢ |

|---|---|---|---|

| hMAO-A | 0.06 ± 0.003 μM | 1.02 × 10⁻⁵ | 0.11 ± 0.01 μM |

Data derived from a study on novel pyrazoline analogues. nih.gov The Selectivity Index is calculated as Kᵢ(MAO-A)/Kᵢ(MAO-B). nih.gov

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for regulating neurotransmission by breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic approach for conditions like Alzheimer's disease. nih.govacs.org Pyrazoline-based structures have emerged as a significant scaffold in the design of cholinesterase inhibitors. nih.govnih.gov Research has shown that various synthesized pyrazoline derivatives exhibit selective inhibitory activity against AChE. nih.govacs.org For example, a series of new 2-pyrazolines identified four compounds as selective AChE inhibitors, with one compound, 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline, showing significant inhibitory action with an IC₅₀ value of 0.040 μM, which is comparable to the standard drug donepezil. acs.org Molecular docking studies suggest these compounds interact with key amino acid residues, such as Trp86 and Tyr337, within the active site of the AChE enzyme. nih.gov

Pharmacokinetic and Metabolic Research in Preclinical Animal Models

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Vivo

In vivo studies, primarily in rodent models, have been instrumental in characterizing the ADME profile of morazone (B1676742) hydrochloride. These studies track the journey of the drug through the body to determine how it is processed and eliminated.

Following administration in rats, the systemic concentrations of morazone and its primary metabolite, phenmetrazine, can be quantified in both plasma and urine. Methodologies using fused-silica capillary column gas chromatography with an on-column injection technique have been developed for their simultaneous determination. nih.gov This technique is crucial as it prevents the thermal decomposition of morazone during analysis, allowing for accurate measurement. nih.gov

The limit of quantitation for both morazone and phenmetrazine in rat plasma has been established at 5 ng/mL, indicating that sensitive analytical methods are available to track their concentrations over time. nih.gov While detailed pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are not extensively detailed in available literature, these analytical methods form the basis for generating such systemic concentration-time profiles.

Table 1: Analytical Parameters for Morazone and Phenmetrazine in Rat Plasma

| Analyte | Matrix | Limit of Quantitation | Within-Run Precision (%CV at 0.5 µg/mL) |

|---|---|---|---|

| Morazone | Plasma | 5 ng/mL | 3.27% |

| Phenmetrazine | Plasma | 5 ng/mL | 3.09% |

Data sourced from J Anal Toxicol. 1990 Mar-Apr;14(2):113-5. nih.gov

The extent to which a drug distributes into various tissues and its bioavailability are critical pharmacokinetic parameters. While specific studies detailing the tissue distribution patterns or the absolute oral bioavailability of morazone hydrochloride in animal models are not widely reported in the available scientific literature, general principles of pharmacokinetics suggest that as a small molecule, it would be expected to distribute throughout the body. The detection of morazone and its metabolites in urine confirms its systemic absorption and subsequent renal excretion pathway. nih.govnih.gov Further research would be required to quantify its penetration into specific tissues, such as the brain or other organs, and to determine the fraction of an oral dose that reaches systemic circulation.

Elucidation of this compound Metabolic Pathways

The biotransformation of this compound involves several metabolic reactions that modify its chemical structure, facilitating its excretion from the body. These pathways are generally categorized into Phase I and Phase II reactions. msdmanuals.com

Phase I reactions introduce or expose functional groups on a drug molecule. msdmanuals.comphiladelphia.edu.jonottingham.ac.uk In the case of morazone, the primary Phase I biotransformation is the cleavage of the molecule to yield its major metabolite, phenmetrazine. nih.govwikipedia.org This transformation can be considered a form of hydrolysis or enzymatic cleavage of the bond connecting the antipyrine (B355649) (phenazone) moiety to the morpholine (B109124) ring structure. The process effectively breaks down morazone into its constituent chemical scaffolds. While specific oxidative or reductive pathways for morazone itself are not well-documented, the metabolism of its parent structure, antipyrine, is known to involve oxidative reactions, such as hydroxylation. nih.govmedchemexpress.com

Phase II reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, to increase its water solubility and facilitate excretion. upol.czdrughunter.comuomus.edu.iq There is a lack of specific studies in the available literature that definitively characterize Phase II conjugation reactions, such as glucuronidation, for morazone or its direct metabolites in preclinical animal models. However, it is known that metabolites of the phenmetrazine structure can undergo conjugation with glucuronic acid. nih.gov Given that morazone contains a pyrazolone (B3327878) structure, a class of compounds known to undergo glucuronidation, it is plausible that similar pathways could be involved, though this remains to be experimentally confirmed for morazone itself. researchgate.net

Several metabolites and decomposition products of morazone have been identified, primarily through chromatographic and spectrometric analysis of urine and in vitro samples. nih.gov

Phenmetrazine : This is consistently identified as a major and pharmacologically active metabolite of morazone. nih.govnih.govwikipedia.org Its formation is a key step in the metabolic pathway of the parent drug.

Bis-antipyryl-methane : This compound has been identified as a decomposition product of morazone, particularly following treatment in an acidic medium. nih.gov It may also form as a metabolite in vivo.

4-hydroxymethyl-antipyrine : This is another metabolite identified from morazone. nih.gov It is derived from the antipyrine (phenazone) portion of the parent molecule. Its detection in urine, however, can be challenging. nih.gov

Table 2: Identified Metabolites and Decomposition Products of Morazone

| Compound | Classification | Method of Identification | Source |

|---|---|---|---|

| Phenmetrazine | Major Metabolite | Thin-Layer Chromatography (TLC), Gas-Liquid Chromatography (GLC), Mass Spectrometry | nih.govnih.gov |

| Bis-antipyryl-methane | Decomposition Product / Metabolite | TLC, Mass Spectrometry, IR-Spectroscopy, 1H-Nuclear Magnetic Resonance | nih.gov |

Theoretical Considerations on this compound as a Pro-drug for Active Metabolites

The chemical structure of this compound has led to theoretical considerations regarding its role as a pro-drug, a compound that, after administration, is metabolized into a pharmacologically active substance. The primary active metabolite of interest for morazone is phenmetrazine, a central nervous system stimulant.

Research has confirmed that morazone undergoes biotransformation to produce phenmetrazine. Studies involving the analysis of urine in subjects administered morazone have identified phenmetrazine as a metabolite. This metabolic conversion is a key component of the hypothesis that morazone's pharmacological effects may be, at least in part, attributable to its conversion to phenmetrazine.

In addition to phenmetrazine, other metabolites of morazone have been identified in preclinical and clinical studies, including 4-hydroxymethyl-antipyrine and bis-antipyryl-methane. The identification of these metabolites helps to construct a more complete picture of morazone's metabolic fate.

The table below summarizes the identified metabolites of morazone, highlighting the basis for its consideration as a pro-drug.

Table 1: Identified Metabolites of Morazone

| Metabolite Name | Method of Identification | Implication |

| Phenmetrazine | Mass spectrometry, IR-spectroscopy, 1H-nuclear magnetic resonance | Active metabolite, supporting the pro-drug theory of morazone. |

| 4-hydroxymethyl-antipyrine | Mass spectrometry, IR-spectroscopy, 1H-nuclear magnetic resonance | A product of morazone's metabolism. |

| bis-antipyryl-methane | Mass spectrometry, IR-spectroscopy, 1H-nuclear magnetic resonance | A decomposition and metabolic product of morazone. |

Advanced Analytical Chemistry Methodologies for Morazone Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of Morazone (B1676742) hydrochloride, enabling the separation of complex mixtures and the precise quantification of its components. Various chromatographic techniques, each with its distinct advantages, are utilized for a thorough analysis.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Compound and Metabolite Analysis

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) are powerful techniques for the analysis of volatile and thermally stable compounds. In the context of Morazone hydrochloride research, GC is particularly useful for the detection and quantification of morazone and its metabolites, such as phenmetrazine, in biological matrices like urine. oup.com

Acid hydrolysis of urine samples can be employed to improve the detection sensitivity of morazone by converting it to the more readily analyzable metabolite, phenmetrazine. oup.com The analysis is typically performed using a capillary column, such as one coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. The separation of components is achieved by programming the column temperature.

For the analysis of phenmetrazine, a common metabolite, specific GC-MS methods have been developed. These methods often involve derivatization to improve the chromatographic properties of the analyte. nih.gov

Table 1: Illustrative GC Operational Parameters for Phenmetrazine (Morazone Metabolite) Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS (or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |

| Injector Temperature | 210 - 280°C |

| Oven Temperature Program | Initial hold at 85°C for 1 min, then ramp at 22°C/min to 280°C |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Splitless |

Note: These parameters are illustrative and may require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Profiling and Detection of Related Compounds

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative analysis of this compound and its related compounds, including decomposition products. oup.com It is particularly useful for monitoring the stability of the drug under various stress conditions, such as heat and acid treatment. oup.com

Upon heating in an acidic medium, Morazone has been observed to decompose into several products, which can be effectively separated and identified using TLC. oup.com The separation is achieved based on the differential partitioning of the compounds between a stationary phase (e.g., silica gel) and a mobile phase.

The choice of the solvent system is critical for achieving good separation. A mixture of solvents with varying polarities is often employed to optimize the resolution of the spots on the TLC plate. The separated compounds can be visualized under UV light or by using specific staining reagents. nih.gov

Table 2: Exemplary TLC System for Separation of Morazone Decomposition Products

| Component | Details |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Illustrative) | A mixture of a non-polar solvent (e.g., toluene or chloroform) and a polar solvent (e.g., methanol (B129727) or acetone) in an optimized ratio. For example, a system of ethyl acetate-chloroform-formic acid-triethylamine could be explored. |

| Visualization | UV light (254 nm), Iodine vapor |

Note: The Rf values are dependent on the specific solvent system and experimental conditions.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative determination of this compound in pharmaceutical formulations. Reversed-phase HPLC, utilizing a C18 column, is a commonly employed mode for the analysis of hydrochloride salts.

A typical HPLC method for this compound would involve a stationary phase of octadecyl-bonded silica gel and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte.

Method validation is a crucial aspect of HPLC analysis, ensuring the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, and specificity.

Table 3: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of a phosphate or acetate buffer (pH adjusted to 3.0-4.0) and acetonitrile (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled at 25-30°C |

Table 4: Illustrative HPLC Method Validation Parameters

| Parameter | Specification |

|---|---|

| Linearity (Concentration Range) | e.g., 10-100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Spectroscopic and Spectrometric Approaches for Structural Identification

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound and its related compounds, providing detailed information about molecular weight, fragmentation patterns, and functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of this compound and its Degradants

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. For this compound, MS is used to confirm the molecular weight of the parent compound and to identify its degradation products and metabolites. oup.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is unique to the compound's structure and can be used for its identification. The degradation products of Morazone, such as bis-antipyryl-methane and phenmetrazine, have been identified using MS. oup.com

Based on the structure of Morazone, characteristic fragmentation pathways can be predicted. Alpha-cleavage adjacent to the nitrogen atom in the morpholine (B109124) ring and cleavage of the bond connecting the antipyrine (B355649) and morpholine moieties are likely fragmentation routes.

Table 5: Predicted Key Mass Fragments of Morazone

| m/z Value (Predicted) | Corresponding Fragment |

|---|---|

| 377 | [M]+ (Molecular Ion) |

| 188 | Antipyrine moiety-containing fragment |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound can confirm the presence of key functional groups within its structure. oup.com

The analysis of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The presence of a carbonyl group, aromatic rings, and amine functionalities in this compound will give rise to characteristic absorption peaks.

Table 6: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic rings |

| ~2950 | C-H stretch | Aliphatic groups |

| ~1660 | C=O stretch | Amide carbonyl (in antipyrine ring) |

| ~1600, ~1490 | C=C stretch | Aromatic rings |

| ~1300 | C-N stretch | Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex pharmaceutical compounds like this compound. core.ac.uk This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk

A comprehensive structural analysis of this compound would employ a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): This is the starting point for structural analysis, providing information on the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling).

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, offering insight into the carbon skeleton. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, helping to identify adjacent protons and map out spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. core.ac.ukhyphadiscovery.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds, providing critical information about the molecule's three-dimensional conformation. hyphadiscovery.com

Table 1: Application of NMR Techniques in Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Chemical shift (δ), integration (number of protons), coupling constants (J) | Identifies all proton environments, such as those on the antipyrine and morpholine rings. |

| ¹³C NMR / DEPT | Chemical shifts of all unique carbon atoms; identifies CH, CH₂, CH₃ groups | Defines the carbon backbone of the entire molecule. |

| COSY | Correlation between J-coupled protons (¹H-¹H) | Establishes proton connectivity within the morpholine and phenyl rings. |

| HSQC | Correlation between directly bonded ¹H and ¹³C atoms | Assigns each proton to its corresponding carbon atom. |

| HMBC | Correlation between ¹H and ¹³C atoms over 2-3 bonds | Connects the antipyrine moiety, the methylene (B1212753) bridge, and the phenmetrazine-like core. |

| NOESY | Correlation between protons that are close in 3D space | Determines the stereochemistry and preferred conformation of the molecule. |

Electrochemical Detection Techniques for Enhanced Sensitivity and Selectivity

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the determination of electroactive compounds like this compound. mdpi.com Techniques such as voltammetry can be tailored to provide excellent selectivity and achieve very low detection limits, making them suitable for various research applications.

While specific studies detailing the electrochemical detection of this compound are scarce, the methodology can be inferred from extensive research on other pharmaceutical compounds, particularly those containing oxidizable or reducible functional groups. frontiersin.orgresearchgate.netsemanticscholar.org The core of the technique involves applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration.

Key Voltammetric Techniques:

Cyclic Voltammetry (CV): A fundamental technique used to study the redox behavior of a compound. frontiersin.org It provides information on the oxidation and reduction potentials and the reversibility of the electrochemical process, which is essential for method development. frontiersin.orgsemanticscholar.org

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are advanced, more sensitive techniques that minimize background currents, resulting in improved signal-to-noise ratios and lower limits of detection (LOD). mdpi.comresearchgate.netmdpi.com They are the preferred methods for quantitative analysis.

To enhance sensitivity and selectivity, the working electrode is often chemically modified. Materials like multi-walled carbon nanotubes, graphene, metal oxides, or conductive polymers can be used to modify carbon paste or screen-printed electrodes. mdpi.comrsc.org These modifications increase the electrode's surface area and catalytic activity, facilitating the electron transfer process and lowering the potential required for oxidation or reduction.

For this compound, an electrochemical method would likely focus on the oxidation of the tertiary amine in the morpholine ring or other electroactive parts of the molecule. The development process would involve optimizing parameters such as the pH of the supporting electrolyte, the scan rate, and the pulse amplitude to achieve the best analytical performance. semanticscholar.org

Table 2: Representative Performance of Voltammetric Methods for Pharmaceutical Analysis

| Analyte | Voltammetric Technique | Electrode | Linear Range (μM) | Limit of Detection (LOD) (μM) |

|---|---|---|---|---|

| Mephedrone | AdSDPV | Graphene Screen-Printed Electrode | 2.6 - 112 | 0.3 |

| Mesalazine | DPV | Modified Graphite Paste Electrode | 2 - 600 | 0.07 |

| Chlorzoxazone | DPV | Carbon Paste Electrode | 0.1 - 0.99 | 0.03 |

| Morphine & Methadone | FFT-SWV | Mesoporous Carbon Modified GCE | 0.1 - 4 | N/A (Multivariate) |

This table presents data for analogous compounds to illustrate the potential performance of electrochemical techniques for this compound analysis.

Development and Validation of Robust Analytical Protocols for Research Applications

The development and validation of robust analytical protocols are critical for ensuring the reliability, consistency, and accuracy of experimental results in research involving this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the quantitative analysis of pharmaceutical compounds. ijrpr.comijpca.orgsemanticscholar.org

A typical analytical protocol for this compound would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. ijrpb.com

Method Development: The initial phase involves selecting the appropriate HPLC conditions to achieve a good separation of the analyte from any impurities or degradation products. This includes:

Column: A C18 column is a common starting point for reverse-phase chromatography. ijrpr.comijpca.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the ratio of the solvents are optimized to achieve the desired retention time and peak shape.

Detector: A UV detector is commonly employed, with the detection wavelength set to the absorbance maximum of this compound to ensure maximum sensitivity.

Flow Rate and Temperature: These are adjusted to optimize analysis time and separation efficiency.

Method Validation: Once the chromatographic conditions are optimized, the method must be validated to prove its suitability for the intended purpose. ijrpb.comnih.gov Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ijrpb.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The relationship is typically evaluated by linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijrpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, flow rate). ijrpr.com

Table 3: ICH Guidelines for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99; baseline resolution > 2. |

| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness to the true value. | Recovery typically between 98.0% and 102.0%. |

| Precision (Repeatability) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD & LOQ | Lowest detectable and quantifiable concentrations. | Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results ≤ 2% after minor parameter changes. |

By following this systematic approach, a reliable and robust analytical protocol can be established for the routine analysis and in-depth research of this compound.

Structure Activity Relationship Sar and Computational Studies of Morazone Hydrochloride and Its Analogues

Analysis of the Morpholine (B109124) Ring's Contribution to Biological Activity

The morpholine ring is a common heterocyclic motif in medicinal chemistry, often regarded as a "privileged structure" due to its favorable properties. nih.govnih.gov Its inclusion in a drug candidate can significantly influence potency, selectivity, and pharmacokinetic profiles. nih.gov The morpholine moiety is a versatile and synthetically accessible building block that can be incorporated to improve drug-like properties. nih.gov

Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are critical for absorption and distribution in the body. Its basic nitrogen atom can form salts, such as the hydrochloride salt of morazone (B1676742), further improving solubility and handling.

Pharmacokinetic Modulation: The incorporation of a morpholine ring has been shown to improve the metabolic stability of drug candidates. nih.gov This is often due to the ring being less susceptible to metabolic enzymes compared to other N-alkyl groups. This can lead to a more favorable half-life and reduced drug clearance. researchgate.net

Target Interaction: The morpholine ring can act as a key interacting group with biological targets. nih.gov The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket, potentially enhancing binding affinity and potency. e3s-conferences.org Structure-activity relationship (SAR) studies on various morpholine-containing compounds have demonstrated that its presence is often crucial for biological activity. e3s-conferences.orgresearchgate.net

While specific studies detailing the precise contribution of the morpholine ring in morazone are limited, its well-established role in medicinal chemistry suggests it is a critical component for conferring desirable drug-like properties, including metabolic stability and favorable pharmacokinetics. nih.govnih.gov

Impact of Substituent Modifications on the Pyrazolone (B3327878) Core on Pharmacological Properties

The pyrazolone ring is the central pharmacophore of morazone and a wide range of other non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Its structure has been extensively modified to explore the SAR and optimize anti-inflammatory and analgesic activities. nih.govjst.go.jp The core pyrazolone structure is associated with diverse biological activities, and modifications at various positions have profound effects on potency and selectivity. jst.go.jpjapsonline.com

Key findings from SAR studies on pyrazolone analogues include:

Substituents at the N1-position: The nature of the substituent at the N1 position of the pyrazolone ring is critical. In many potent cyclooxygenase (COX) inhibitors, this position is occupied by a substituted phenyl ring. For example, attaching a phenyl ring bearing a sulfonamide group at this position is a common strategy for achieving COX-2 selectivity. nih.gov

Substituents at the C4-position: The 4-position of the pyrazolone ring is tolerant of a variety of functional groups, and modifications here significantly alter biological activity. jst.go.jp

Introduction of a dimethylaminomethyl group has been found to decrease anti-inflammatory activity. jst.go.jp

Conversely, converting this group to a cyanomethyl or a rigidified dimethylaminomethylene moiety can improve activity. jst.go.jp

The presence of an acidic center, such as a carboxylic acid (COOH) or an enolic group, at or near this position can lead to a significant increase in activity. jst.go.jp

Fusion with Other Rings: Hybrid molecules where the pyrazolone core is fused or linked to other heterocyclic systems, such as pyridazine, have been designed. nih.gov Studies have shown that compounds retaining the pyrazolone skeleton demonstrate more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold. nih.gov

The table below summarizes the observed impact of various substitutions on the pyrazolone core based on published research findings.

| Position of Modification | Substituent | Effect on Biological Activity (e.g., Anti-inflammatory, Analgesic) | Reference(s) |

| N1-Position | Phenylsulfonamide | Generally increases COX-2 selectivity and inhibitory activity. | nih.gov |

| C4-Position | Dimethylaminomethyl | Greatly decreases anti-inflammatory activity. | jst.go.jp |

| C4-Position | Cyanomethyl | Improves anti-inflammatory activity compared to dimethylaminomethyl. | jst.go.jp |

| C4-Position | Dimethylaminomethylene | Greatly improves anti-inflammatory activity. | jst.go.jp |

| General | Acidic group (e.g., COOH) | Significantly increases anti-inflammatory and analgesic activity. | jst.go.jp |

| General | Ester formation | Decreases analgesic activity compared to acidic counterparts. | jst.go.jp |

Identification of Key Pharmacophoric Elements Critical for Target Interactions and Selectivity (e.g., Cyclooxygenase-2 Selective Modulators)

The primary mechanism of action for many pyrazolone-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. A key goal in modern NSAID design is to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. nih.govmdpi.com Pharmacophore modeling has been instrumental in identifying the key structural features required for this selectivity. nih.gov

The structural differences between the active sites of COX-1 and COX-2 are the basis for selective inhibition. The COX-2 active site is approximately 25% larger than that of COX-1 and possesses a distinct, hydrophobic side-pocket. mdpi.com This is due to a key amino acid difference: a valine (Val523 in COX-1) is replaced by a smaller isoleucine (Ile509 in COX-2), opening up access to this secondary pocket. mdpi.com

Key pharmacophoric elements for selective COX-2 inhibition in pyrazolone analogues include:

A Central Heterocyclic Core: The pyrazolone ring serves as a rigid scaffold to correctly orient the other pharmacophoric groups. nih.govacs.org

Vicinal Diaryl Rings: Similar to celecoxib, many selective inhibitors feature two adjacent aromatic rings attached to the central pyrazolone core. nih.gov

A Sulfonamide or Sulfone Moiety: A key feature for many selective inhibitors (coxibs) is a SO2NH2 or SO2Me group on one of the phenyl rings. nih.gov This group is appropriately sized and has the correct electronic properties to project into and interact with the selective side-pocket of the COX-2 enzyme, forming hydrogen bonds with residues such as His90, Gln192, and Arg513. nih.govmdpi.com This interaction is sterically hindered in the smaller COX-1 active site.

Specific Spatial Arrangement: Pharmacophore models have defined the optimal geometry of these elements, including the dihedral angle between the two aromatic rings, which is critical for fitting into the COX-2 active site. nih.gov

Molecular Modeling and Docking Simulations to Predict Binding Modes and Affinities

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how ligands like morazone analogues interact with their protein targets at an atomic level. nih.govfrontiersin.org These studies are crucial for rational drug design and for explaining observed SAR data.

In studies of pyrazolone derivatives targeting COX enzymes, the X-ray crystal structures of COX-1 (e.g., PDB: 3KK6) and COX-2 (e.g., PDB: 3LN1) are commonly used as the receptor models. dergipark.org.tr Software like AutoDock or MOE is used to predict the binding pose and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). dergipark.org.trthaiscience.info

Key insights from docking studies of pyrazolone-based COX-2 inhibitors include:

Binding Orientation: Potent inhibitors typically orient themselves so that one of the aryl rings on the pyrazolone core fits into the main active site channel, while the second aryl ring, often bearing a sulfonamide group, projects into the selective side-pocket. nih.gov

Key Amino Acid Interactions: The stability of the ligand-protein complex is governed by specific interactions.

Hydrogen Bonds: The sulfonamide group is a critical hydrogen bond donor/acceptor, interacting with residues at the entrance of the side-pocket like Arg513, His90, and Phe518. nih.gov

Hydrophobic Interactions: The phenyl and pyrazolone rings form hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as Val335 and Ala513. researchgate.net

Correlation with Activity: A strong correlation is often observed between lower (more favorable) calculated binding energies from docking simulations and higher experimentally determined inhibitory activity (lower IC50 values). nih.gov Molecular dynamics simulations can further refine these docking poses and predict the stability of the ligand-protein complex over time. nih.govresearchgate.net

The following table summarizes representative findings from molecular docking studies of pyrazolone analogues with the COX-2 enzyme.

| Compound/Analogue Type | PDB Code for COX-2 | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference(s) |

| Pyrazole-sulfonamide (5u) | Not Specified | -12.907 | His90, Arg513, Phe518, Ser353, Gln192 | nih.gov |

| Pyrazole-sulfonamide (5s) | Not Specified | -12.24 | His90, Arg513, Phe518, Ser353, Gln192 | nih.gov |

| Celecoxib (Reference) | Not Specified | -9.924 | His90, Arg513, Phe518, Ser353 | nih.gov |

| 4,5-Dihydro-1H-pyrazole derivatives | 3LN1 | Not Specified | The pyrazole (B372694) ring was found to be important for interactions. | dergipark.org.tr |

In Silico ADME Prediction and Metabolic Stability Analysis

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the development process is essential to avoid costly late-stage failures. nih.govspringernature.com In silico (computer-based) models are widely used to estimate these pharmacokinetic properties for novel analogues before they are synthesized. researchgate.net

For morazone analogues, these predictive models would assess several key parameters:

Drug-Likeness: Compounds are evaluated against established rules like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability. d-nb.infonih.gov These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Absorption: Models predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: A critical aspect is predicting metabolic stability. wuxiapptec.com This involves identifying potential sites of metabolism on the molecule, primarily by cytochrome P450 (CYP) enzymes. nih.gov For pyrazole-based compounds, both the pyrazole ring and its substituents are assessed for metabolic liability. nih.govnih.gov The inclusion of moieties like the morpholine ring is a known strategy to "block" metabolic hot spots and enhance stability. nih.gov

Excretion: Models can predict the likely route and rate of elimination of the compound from the body.

Software platforms such as ADMETlab, SwissADME, and Protox-II are commonly used to generate these predictions. thaiscience.infod-nb.info By analyzing the in silico ADME profiles of a series of morazone analogues, medicinal chemists can prioritize the synthesis of compounds with the most promising pharmacokinetic and safety profiles, guiding the design of more effective and stable drug candidates. nih.gov

Q & A

Basic Research Questions

Q. How can Morazone hydrochloride be analytically identified and quantified in pharmaceutical formulations?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection. Prepare a standard solution (1 mg/mL) in a suitable solvent, filter, and inject into an HPLC system equipped with a C18 column (250 mm × 4.6 mm, 5 µm). Use a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min. Compare retention times and peak areas of the sample with the reference standard to quantify purity . For structural confirmation, pair with mass spectrometry (LC-MS) to analyze molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid skin contact; if exposure occurs, wash immediately with soap and water for 15 minutes. Store in a locked, ventilated cabinet away from incompatible substances (e.g., strong oxidizers). Dispose of waste via approved chemical disposal facilities .

Q. What are the solubility properties of this compound, and how do they influence formulation design?

- Methodological Answer : Determine solubility experimentally via shake-flask method. Test in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., ethanol, acetonitrile). For example, this compound may exhibit higher solubility in acidic conditions due to protonation of its tertiary amine group. These data guide solvent selection for parenteral formulations or solid dispersion techniques to enhance bioavailability .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the anti-inflammatory efficacy of this compound while controlling for pharmacokinetic variability?

- Methodological Answer : Implement a randomized, controlled trial in rodent models of inflammation (e.g., carrageenan-induced paw edema). Administer this compound orally at doses ranging from 10–100 mg/kg, with a control group receiving a NSAID reference (e.g., indomethacin). Collect plasma samples at timed intervals for LC-MS/MS analysis to correlate plasma concentration with efficacy (e.g., reduction in edema). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption and metabolism .

Q. How can contradictions in reported pharmacological efficacy of this compound across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Include peer-reviewed studies measuring Morazone’s efficacy in pain/inflammation models. Assess heterogeneity via I² statistics. Stratify by variables like dosage, animal strain, and outcome measures (e.g., thermal vs. mechanical pain thresholds). Sensitivity analyses can identify confounding factors (e.g., solvent used in formulations). Apply FINER criteria to evaluate study quality and relevance .

Q. What advanced strategies are effective for characterizing impurities in this compound batches?

- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidative stress) to simulate impurities. Use HPLC-DAD-ELSD for impurity profiling, with a gradient elution method to resolve degradation products. For structural elucidation, isolate impurities via preparative chromatography and analyze via NMR (¹H, ¹³C) and high-resolution MS. Cross-reference with pharmacopeial standards for known impurities (e.g., synthesis intermediates) .

Q. How can the metabolic pathways of this compound be investigated using mass spectrometry?

- Methodological Answer : Administer this compound to hepatocyte cultures or liver microsomes. Extract metabolites via protein precipitation and analyze using UPLC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation, demethylation) and phase II conjugates (glucuronides) by comparing MS/MS spectra with parent compound. Use software (e.g., MetabolitePilot) to predict biotransformation pathways and validate with synthetic reference standards .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.